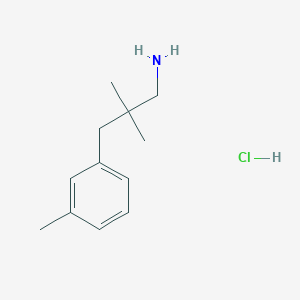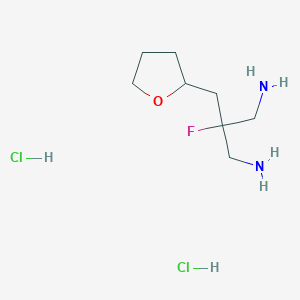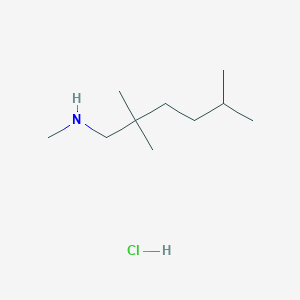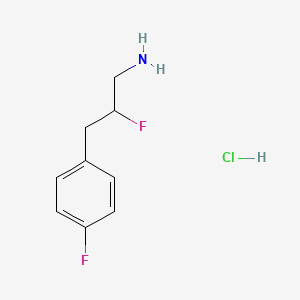![molecular formula C12H17NO B1484782 trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1847433-55-9](/img/structure/B1484782.png)
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
“trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is a chemical compound with a unique structure that opens up possibilities for diverse applications, including scientific research .
Molecular Structure Analysis
The molecular structure of “trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” contributes to its fascinating properties and its potential for advancements in various fields .Applications De Recherche Scientifique
Structural Study and Synthesis
- Cyclobutane-containing compounds, such as 2-aminocyclobutane-1-carboxylic acid derivatives, have been synthesized through enantiodivergent synthetic sequences. These compounds exhibit high rigidity due to strong intramolecular hydrogen bonds, forming cis-fused [4.2.0]octane structural units. This structural rigidity is significant for developing highly rigid beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit (Izquierdo et al., 2005).
- The synthesis of free and protected 2-amino-1,3-diols incorporating the cyclobutane ring has been reported, highlighting the ring's conformational restriction capabilities and its utility in synthesizing compounds with threoninol substructure (Pérez-Fernández et al., 2008).
Molecular Folding and Conformation
- Studies on cyclobutane beta-amino acid oligomers, such as hexamers and octamers, have demonstrated a marked preference for folding into a well-defined 12-helical conformation in both solution and solid state. This indicates the potential of cyclobutane-containing peptides for structured foldamer design (Fernandes et al., 2010).
Potential Biomedical Applications
- Cyclobutane-derived diamines have been considered promising sterically constrained diamine building blocks for drug discovery. Their synthesis and structural evaluation suggest potential applications in developing novel therapeutic agents (Radchenko et al., 2010).
- The transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer have been investigated, highlighting its potential as an amino acid PET tracer for visualizing prostate cancer. This research emphasizes the role of cyclobutane-containing compounds in diagnostic imaging (Okudaira et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)

![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)

amine hydrochloride](/img/structure/B1484714.png)




